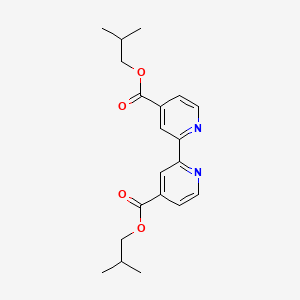![molecular formula C36H27N B12105408 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is an organic compound characterized by its complex structure consisting of multiple phenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of catalysts and reaction conditions is optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
科学研究应用
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
作用机制
The mechanism of action of 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline involves its interaction with various molecular targets. The compound’s multiple phenyl groups allow it to engage in π-π stacking interactions, which can influence its binding affinity to certain proteins or nucleic acids. Additionally, the presence of aniline groups can facilitate hydrogen bonding and other non-covalent interactions, contributing to its overall biological activity.
相似化合物的比较
- 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]amine
- 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]benzene
Comparison: 4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline is unique due to its specific arrangement of phenyl groups and the presence of an aniline moiety. This structural configuration imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, highlighting its uniqueness in various research and industrial contexts.
属性
分子式 |
C36H27N |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline |
InChI |
InChI=1S/C36H27N/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)37-36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26,37H |
InChI 键 |
JEDWAPNJUJTLEW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(carbamoylamino)-3-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylsulfanyl}-1,2-thiazole-4-carboxamide](/img/structure/B12105341.png)
![1-[(1R,2R)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]-1-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12105356.png)

![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)




![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![N-{3-[3-Tert-Butyl-2-Methoxy-5-(2-Oxo-1,2-Dihydropyridin-3-Yl)phenyl]-1-Oxo-1h-Isochromen-7-Yl}methanesulfonamide](/img/structure/B12105422.png)
